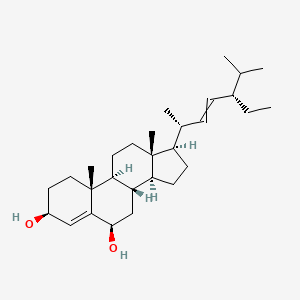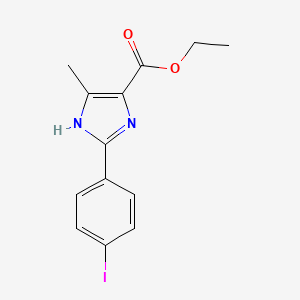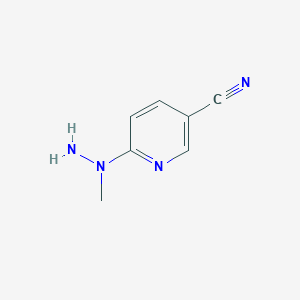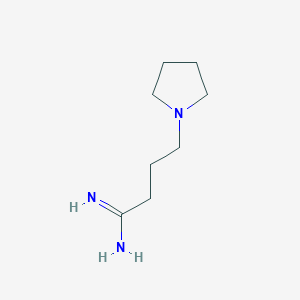
1-(2,3-Difluoro-6-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Difluoro-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluoro-6-methoxyphenyl)ethanone typically involves the introduction of fluorine atoms and a methoxy group onto the phenyl ring of acetophenone. One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with a fluorinated benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to control the reactivity of the fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Difluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenyl ethanones
Wissenschaftliche Forschungsanwendungen
1-(2,3-Difluoro-6-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-(2,3-Difluoro-6-methoxyphenyl)ethanone depends on its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biological processes. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,6-Difluoro-4-methoxyphenyl)ethanone
- 1-(2-Hydroxy-6-methoxyphenyl)ethanone
- 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone
Uniqueness
1-(2,3-Difluoro-6-methoxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H8F2O2 |
|---|---|
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
1-(2,3-difluoro-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)8-7(13-2)4-3-6(10)9(8)11/h3-4H,1-2H3 |
InChI-Schlüssel |
HHHZKMONHROLGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)
![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)


![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)




![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)

